Octaphene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

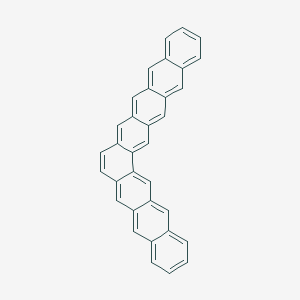

Octaphene is an ortho-fused polycyclic arene.

Scientific Research Applications

Synthesis and Characterization

- Octa(aminophenyl)silsesquioxane (OAPS) : Developed from octa(nitrophenyl)silsesquioxane (ONPS), OAPS shows potential in creating organic-inorganic hybrid nanocomposites. These materials exhibit increased decomposition temperatures and enhanced glass transition temperatures, indicating improved thermal stability (Zhang, Xu, & Yu, 2007).

- A Polyimide Nanocomposite : OAPS is used to construct materials with nanometer control of periodicity and bonding between components. When reacted with pyromellitic dianhydride, OAPS forms a polyimide nanocomposite offering thermal stabilities over 500°C (Tamaki, Choi, & Laine, 2003).

Material Properties and Applications

- Thermal Properties : Octasilsesquioxanes demonstrate considerable thermal stability, making them suitable for high-temperature applications. This stability varies with different alkyl substitutions, revealing an odd-even effect in melting points (Bolln, Tsuchida, Frey, & Mülhaupt, 1997).

- Electrospun Poly-m-phenylene Isophthalamid Separators for Lithium-Ion Batteries : Incorporating Octaphenyl-Polyhedral oligomeric silsesquioxane (Octaphenyl-POSS) in lithium-ion battery separators enhances thermal stability, mechanical strength, and electrochemical performance (Zhao et al., 2019).

Barrier Materials and Protection

- Silsesquioxane Barrier Materials : Films formed from octaaminophenylsilsesquioxane (OAPS) exhibit exceptional oxygen barrier properties, ideal for electronics packaging and encapsulation applications. These materials are stable at temperatures above 500°C when fully cured (Asuncion & Laine, 2007).

- Inhibition Performances for Mild Steel Protection : Certain octaphenyl derivatives have demonstrated effectiveness as inhibitors in acidic solutions, protecting mild steel from corrosion, highlighting their potential in industrial applications (Chafiq et al., 2020).

Properties

Molecular Formula |

C34H20 |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

octacyclo[16.16.0.02,15.04,13.06,11.020,33.022,31.024,29]tetratriaconta-1(34),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32-heptadecaene |

InChI |

InChI=1S/C34H20/c1-2-7-23-13-29-18-32-20-34-26(16-30(32)17-28(29)12-22(23)6-1)10-9-25-15-27-11-21-5-3-4-8-24(21)14-31(27)19-33(25)34/h1-20H |

InChI Key |

WTFQBTLMPISHTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC5=CC6=CC7=CC8=CC=CC=C8C=C7C=C6C=C54 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

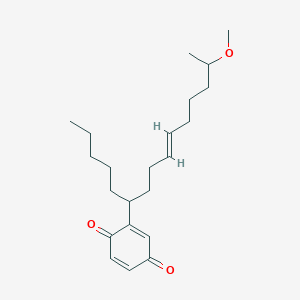

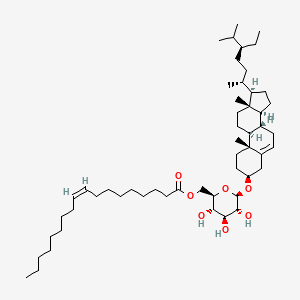

![7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester](/img/structure/B1238609.png)

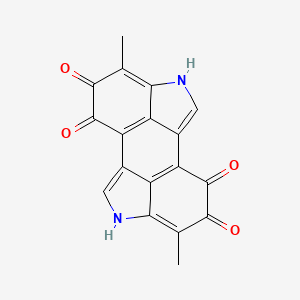

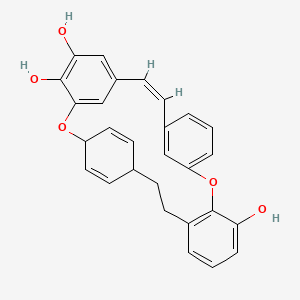

![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)

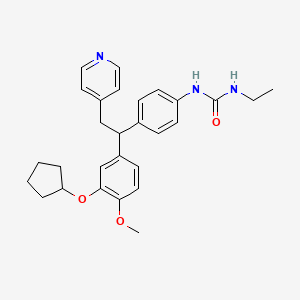

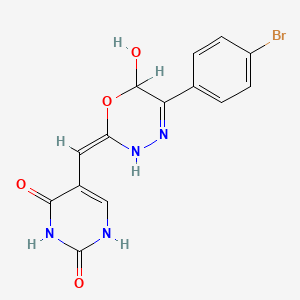

![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid](/img/structure/B1238616.png)

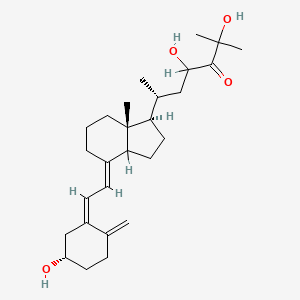

![[(1S,5R)-3-[(Z)-2-[(3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-5-acetyloxy-4-methylcyclohex-3-en-1-yl] acetate](/img/structure/B1238627.png)